molecular formula C55H100N3O14P B11829071 DSPE-PEG2-mal

DSPE-PEG2-mal

Cat. No.: B11829071
M. Wt: 1058.4 g/mol
InChI Key: PFHIBVKYIUDMIC-ANFMRNGASA-N
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Description

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal) is a compound that combines a phospholipid with a polyethylene glycol (PEG) chain terminated with a maleimide group. This compound is widely used in the field of drug delivery and nanomedicine due to its amphiphilic nature, which allows it to form stable micelles and liposomes .

Chemical Reactions Analysis

DSPE-PEG2-mal primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups present in cysteine residues of proteins or peptides. This reaction is typically carried out at neutral pH and room temperature . The major product formed from this reaction is a stable thioether bond, which is useful for bioconjugation applications .

Biological Activity

DSPE-PEG2-mal (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]) is a functionalized phospholipid utilized in drug delivery systems. Its unique structure allows for bioconjugation with various bioactive molecules, enhancing the targeting and efficacy of lipid nanoparticles (LNPs). This article explores the biological activity of this compound, focusing on its applications in targeted drug delivery, mechanisms of action, and relevant case studies.

Structure and Properties

This compound consists of:

  • DSPE : A phospholipid that facilitates membrane fusion and stability.
  • PEG (Polyethylene Glycol) : Provides hydrophilicity, improving solubility and circulation time.
  • Maleimide Group : Enables specific conjugation to thiol-containing molecules such as peptides and antibodies.

The maleimide functionality is particularly important for creating targeted delivery systems, as it allows for the attachment of ligands that can enhance specificity towards certain cell types.

  • Micelle Formation : this compound can form micelles at low concentrations, which are stable and can encapsulate hydrophobic drugs. The critical micelle concentration (CMC) is approximately 106M10^{-6}M, making it advantageous over other amphiphiles with higher CMCs .
  • Evasion of Immune Response : The PEG chains help the micelles evade macrophage uptake, prolonging the circulation time of the encapsulated drugs in the bloodstream .
  • Targeted Delivery : By modifying the surface of nanoparticles with targeting ligands through the maleimide group, this compound can facilitate targeted drug delivery to specific tissues or cells. This is particularly useful in cancer therapy where precision is crucial .

1. Cancer Therapy

This compound has been extensively studied for its application in cancer therapeutics. The ability to conjugate with antibodies or peptides allows for enhanced targeting of cancer cells, reducing off-target effects and improving therapeutic outcomes. For instance, immunoliposomes created using this compound have shown increased efficacy against non-Hodgkin’s lymphoma by specifically binding to CD22 antigens .

2. Neurological Applications

Recent studies have explored the use of this compound in delivering drugs across the blood-brain barrier (BBB). For example, a novel micelle system loaded with isoliquiritigenin was modified with angiopep-2 to enhance BBB penetration, demonstrating significantly improved accumulation in brain tissues compared to conventional delivery methods .

Research Findings and Case Studies

Study Findings
Lee et al., 2014Demonstrated that DSPE-PEG micelles could effectively deliver rifampicin and paclitaxel for respiratory diseases, showing superior stability and targeting efficiency compared to traditional carriers .
Zhang et al., 2022Developed a DSPE-PEG2000 micelle loaded with isoliquiritigenin modified with angiopep-2, achieving enhanced brain targeting and improved therapeutic effects in ischemic stroke models .
Lopes de Menezes et al., 2021Created doxorubicin-loaded immunoliposomes using this compound that exhibited increased tumor accumulation and reduced systemic toxicity compared to non-targeted formulations .

Properties

Molecular Formula

C55H100N3O14P

Molecular Weight

1058.4 g/mol

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1

InChI Key

PFHIBVKYIUDMIC-ANFMRNGASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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